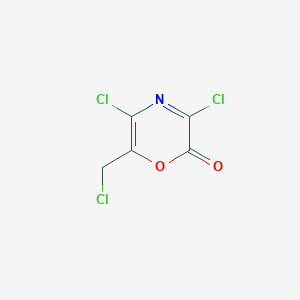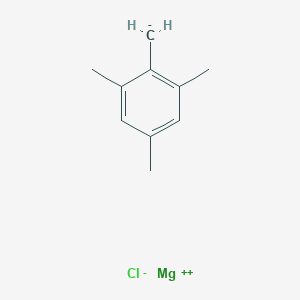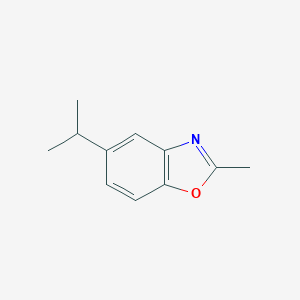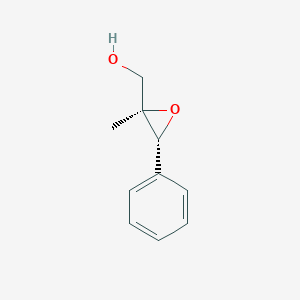
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is a chiral epoxide compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is commonly referred to as "Darzens epoxide" and is synthesized through a Darzens reaction between a ketone and an α-halo ester. The resulting product is a racemic mixture of (2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol and its enantiomer, (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol.
Mécanisme D'action
The mechanism of action of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is not fully understood, but it is believed to act as a nucleophile in various reactions. The epoxide ring is highly reactive and can undergo various transformations such as ring-opening reactions and nucleophilic addition reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. However, it has been reported to exhibit moderate toxicity and can cause skin irritation and respiratory problems upon exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and can be obtained in high yields. However, its limited solubility in water and moderate toxicity can pose challenges in certain lab experiments.
Orientations Futures
There are several potential future directions for research on ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. One area of interest is in the development of new synthetic methods for the production of enantiomerically pure ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. Another area of research is in the study of its potential applications in the synthesis of chiral pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol involves a Darzens reaction between a ketone and an α-halo ester. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a racemic mixture of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol and its enantiomer, (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. The enantiomeric excess can be improved through various methods such as chiral resolution or asymmetric synthesis.
Applications De Recherche Scientifique
((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the field of organic synthesis, where it is used as a versatile building block for the synthesis of various compounds. It has also been studied for its potential use in the synthesis of chiral pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
130550-48-0 |
|---|---|
Nom du produit |
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
ZXCJUHWLCBNLOX-NXEZZACHSA-N |
SMILES isomérique |
C[C@]1([C@H](O1)C2=CC=CC=C2)CO |
SMILES |
CC1(C(O1)C2=CC=CC=C2)CO |
SMILES canonique |
CC1(C(O1)C2=CC=CC=C2)CO |
Synonymes |
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



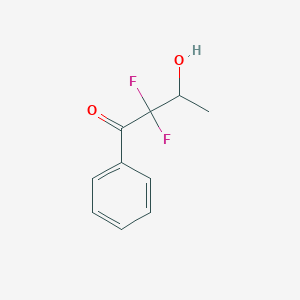
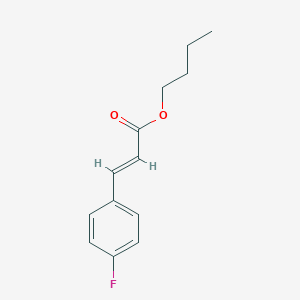
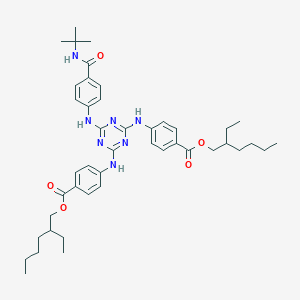
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)
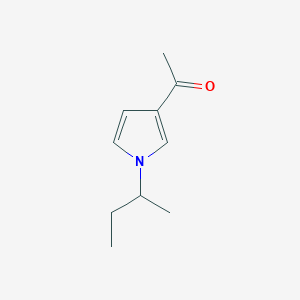
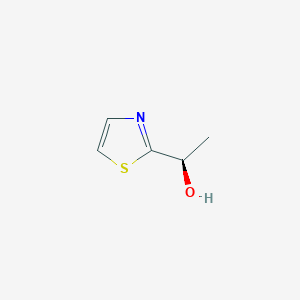
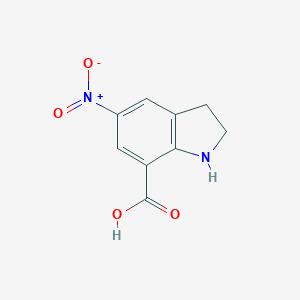
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
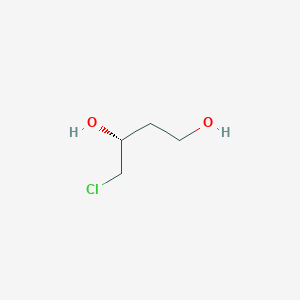
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
